2-Amino-3-tert-butyl-5-fluoro-benzoic acid

Descripción

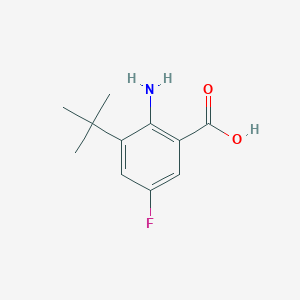

2-Amino-3-tert-butyl-5-fluoro-benzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the 3-position, an amino group at the 2-position, and a fluorine atom at the 5-position. This structure imparts unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl group and electronic modulation via the fluorine substituent.

Propiedades

IUPAC Name |

2-amino-3-tert-butyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)8-5-6(12)4-7(9(8)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXDJZLPLHUNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-tert-butyl-5-fluoro-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-tert-butyl-5-fluoro-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another synthetic route involves the direct amination of 3-tert-butyl-5-fluoro-benzoic acid using ammonia or an amine under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-tert-butyl-5-fluoro-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: 2-Nitro-3-tert-butyl-5-fluoro-benzoic acid

Reduction: this compound

Substitution: Various substituted benzoic acids depending on the nucleophile used

Aplicaciones Científicas De Investigación

2-Amino-3-tert-butyl-5-fluoro-benzoic acid has several applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of advanced materials with specific performance characteristics.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-tert-butyl-5-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity for its targets.

The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and the nature of its interactions with biological targets. Further research is needed to elucidate the precise molecular mechanisms underlying its biological effects.

Comparación Con Compuestos Similares

The following analysis compares 2-amino-3-tert-butyl-5-fluoro-benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, functional groups, and similarity scores derived from structural databases.

Substituent Variations

Trifluoromethyl vs. tert-Butyl Groups

Compounds with trifluoromethyl (CF₃) groups exhibit high structural similarity but differ in electronic and steric properties:

- 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6, Similarity: 0.97): The CF₃ group at the 5-position enhances electronegativity and metabolic stability compared to the tert-butyl group. This substitution may reduce steric hindrance but increase polarity .

Methyl vs. tert-Butyl Groups

Positional Isomerism

Fluorine and amino group positions significantly influence molecular properties:

- 5-Amino-2-fluorobenzoic acid (CAS 56741-33-4): A positional isomer with fluorine at the 2-position and amino at the 5-position. This inversion may alter acidity (pKa) and hydrogen-bonding capacity .

Functional Group Modifications

Ester Derivatives

- Ethyl 2-amino-5-fluorobenzoate (CAS 446-32-2, Similarity: 0.89): Esterification of the carboxylic acid group improves cell membrane permeability but requires hydrolysis for bioactivity, unlike the free acid form of the target compound .

Data Table: Key Structural and Similarity Comparisons

| Compound Name (CAS) | Substituents (Positions) | Functional Group | Similarity Score | Key Properties |

|---|---|---|---|---|

| This compound | tert-butyl (3), NH₂ (2), F (5) | Carboxylic acid | Reference | High lipophilicity, steric bulk |

| 2-Amino-5-(trifluoromethyl)benzoic acid (83265-53-6) | CF₃ (5), NH₂ (2) | Carboxylic acid | 0.97 | Enhanced polarity, metabolic stability |

| 2-Amino-4-(trifluoromethyl)benzoic acid (402-13-1) | CF₃ (4), NH₂ (2) | Carboxylic acid | 0.95 | Altered electronic distribution |

| 2-Amino-4-fluoro-3-methylbenzoic acid (126674-77-9) | CH₃ (3), NH₂ (2), F (4) | Carboxylic acid | 0.92 | Improved solubility, reduced steric hindrance |

| Ethyl 2-amino-5-fluorobenzoate (446-32-2) | F (5), NH₂ (2) | Ester | 0.89 | Increased bioavailability via ester hydrolysis |

Implications of Similarity Scores

- High Similarity (0.90–0.97): Compounds like 2-Amino-5-(trifluoromethyl)benzoic acid (0.97) may share comparable biological targets or synthetic pathways with the target compound, though tert-butyl substitution offers distinct steric advantages .

- Moderate Similarity (0.80–0.90) : Derivatives such as 2-Methyl-3,5-bis(trifluoromethyl)aniline (Similarity: 0.80) exhibit reduced structural overlap, suggesting divergent applications in drug design .

Actividad Biológica

2-Amino-3-tert-butyl-5-fluoro-benzoic acid (commonly referred to as ABF) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a tert-butyl group, may influence its pharmacological properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of ABF may be attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the amino and carboxylic acid functional groups can participate in hydrogen bonding, facilitating interactions with proteins and enzymes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against various strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

ABF has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are shown in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| A549 (Lung) | 3.2 |

| HeLa (Cervical) | 4.8 |

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of ABF against a panel of clinically relevant pathogens. The study concluded that ABF demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Mechanism

A comprehensive investigation published in Cancer Research explored the mechanism by which ABF induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that ABF activates caspase pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.